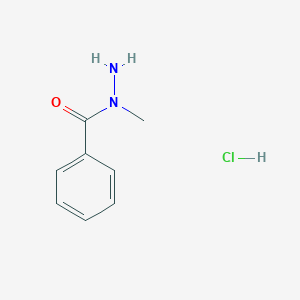

N-Methylbenzohydrazide hydrochloride

Descripción general

Descripción

N-Methylbenzohydrazide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl and a molecular weight of 186.641 g/mol . It is a derivative of benzohydrazide, where the hydrazide group is methylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methylbenzohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with benzoyl chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Another method involves the reaction of N-methylhydrazine with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction also occurs at room temperature and yields this compound after purification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically obtained through continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

N-Methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.

Reduction: Reduction reactions can convert it into N-methylbenzylamine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzohydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: N-methylbenzohydrazone derivatives.

Reduction: N-methylbenzylamine derivatives.

Substitution: Various substituted benzohydrazides.

Aplicaciones Científicas De Investigación

Organic Synthesis

NMBH serves as a crucial building block in synthesizing more complex organic molecules. It is employed as a reagent in various chemical reactions, facilitating the formation of diverse derivatives that are pivotal in organic chemistry.

Medicinal Chemistry

Research into NMBH has revealed its potential therapeutic applications:

- Antibacterial Properties : Studies indicate that NMBH may inhibit bacterial growth by interfering with cell wall synthesis. For instance, derivatives of NMBH have shown promising antibacterial activity against specific strains.

- Enzyme Inhibition : NMBH has been investigated for its ability to inhibit enzymes such as glycogen phosphorylase, which plays a critical role in carbohydrate metabolism. This inhibition could lead to therapeutic effects relevant to metabolic disorders .

Biological Studies

NMBH is utilized as a probe for investigating biological pathways and enzyme interactions:

- Binding Studies : Interaction studies have demonstrated that NMBH can bind to specific biological targets, leading to significant changes in enzyme activity and metabolic processes .

- Therapeutic Development : Its enzyme modulation capabilities make it a candidate for drug discovery, particularly for conditions related to metabolic dysregulation.

Comparison of Related Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| N-Methylbenzohydrazide | Methyl group on nitrogen | Enhanced solubility and potential biological activity |

| 4-Fluoro-N-methylbenzohydrazide | Fluorine substitution | Increased lipophilicity |

| 4-Fluoro-benzohydrazide | Lacks methyl group | Different reactivity profile |

Case Study 1: Antibacterial Activity

A recent study evaluated several NMBH derivatives for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of glycogen phosphorylase by NMBH showed that specific concentrations could effectively reduce enzyme activity. This study highlights the compound's potential use in managing conditions like diabetes where carbohydrate metabolism is disrupted .

Mecanismo De Acción

The mechanism of action of N-Methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

Benzohydrazide: The parent compound, which lacks the methyl group on the hydrazide.

N-Methylbenzohydrazone: An oxidized derivative of N-Methylbenzohydrazide hydrochloride.

N-Methylbenzylamine: A reduced derivative of this compound.

Uniqueness

This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation can influence its binding affinity to enzymes and its overall stability in various chemical reactions .

Actividad Biológica

N-Methylbenzohydrazide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is classified as a hydrazide, a functional group characterized by the presence of a hydrazine moiety () attached to a carbonyl group. The synthesis of N-methylbenzohydrazide typically involves the reaction of benzoyl chloride with methylhydrazine, followed by hydrolysis and salt formation to yield the hydrochloride form.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study focusing on hydrazone derivatives, which includes N-methylbenzohydrazide derivatives, reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Antitumor Effects

This compound has been investigated for its potential antitumor properties. A derivative study indicated that certain benzohydrazides could inhibit mTOR signaling pathways, which are crucial in cancer cell proliferation and survival. This inhibition leads to autophagic cell death in cancer cell lines, suggesting a promising avenue for cancer therapeutics .

Neuroprotective Activity

Another area of interest is the neuroprotective effects of N-methylbenzohydrazides. Compounds in this class have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Activity : A case study involving the synthesis of various hydrazone derivatives showed that N-methylbenzohydrazides had varying degrees of antibacterial efficacy against clinically relevant pathogens .

- Antitumor Mechanism : In vitro studies on triple-negative breast cancer cells demonstrated that specific derivatives could induce apoptosis through mTOR inhibition, highlighting their potential as anticancer agents .

- Neuroprotective Mechanism : Research indicated that certain derivatives could protect neuronal cells against glutamate-induced toxicity, suggesting their utility in treating conditions like Alzheimer's disease .

Data Tables

The following table summarizes the biological activities and their respective mechanisms associated with this compound:

Propiedades

IUPAC Name |

N-methylbenzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEIPMFFNOGWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515131 | |

| Record name | N-Methylbenzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-25-9 | |

| Record name | NSC122437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylbenzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.